2-tert-Butyl-6-methylaniline

Description

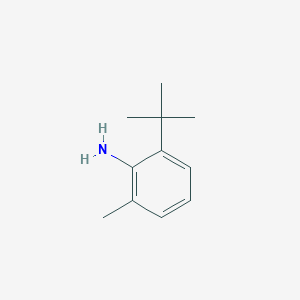

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIUAENVORNODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156931 | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13117-94-7 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CES8AF5KGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Molecular Structure and Physicochemical Profile

An In-depth Technical Guide to 2-tert-Butyl-6-methylaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. As a sterically hindered primary aniline, this compound exhibits unique reactivity profiles that make it a valuable building block in specialized areas of organic synthesis, particularly in the development of complex ligands and catalysts. Its structure, featuring bulky ortho substituents, provides a compelling case study in the influence of steric effects on chemical behavior.

The defining characteristic of this compound is the presence of two different alkyl groups positioned ortho to the amino functionality. This arrangement imparts significant steric shielding to the nitrogen atom and the adjacent aromatic positions, fundamentally governing the molecule's physical and chemical properties.

Caption: Key structural features of this compound.

A quantitative summary of its key properties is essential for experimental design and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13117-94-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N | [1][2][3] |

| Molecular Weight | 163.26 g/mol | [1][2][3] |

| Appearance | Pale yellow liquid | [4] |

| Boiling Point | 231 °C at 760 mmHg | |

| Density | 0.968 g/cm³ at 25 °C | |

| Refractive Index | 1.54 | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

The steric hindrance imposed by the ortho substituents significantly reduces the basicity of the amino group compared to aniline. This is because the bulky groups impede the solvation of the conjugate acid (the anilinium ion), destabilizing it and shifting the equilibrium away from protonation.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will feature a sharp singlet at approximately 1.4 ppm integrating to 9 protons (the tert-butyl group), a singlet around 2.2 ppm for the 3 methyl protons, and a broad singlet for the 2 amine protons (NH₂), the chemical shift of which is concentration-dependent and will exchange with D₂O. The three aromatic protons will appear as a multiplet in the aromatic region (approx. 6.6-7.2 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 11 carbon atoms, including the characteristic quaternary carbon of the tert-butyl group and the three equivalent methyl carbons of that group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A characteristic doublet of N-H stretching bands for the primary amine will be observed in the 3300-3500 cm⁻¹ region. C-H stretching from the alkyl and aromatic moieties will appear just below and above 3000 cm⁻¹, respectively.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 163. The base peak is typically observed at m/z = 148, corresponding to the loss of a methyl radical ([M-15]⁺), a characteristic fragmentation pattern for tert-butyl groups.[5]

Chemical Reactivity: A Study in Steric Influence

The reactivity of this compound is a direct consequence of its sterically encumbered nature. This feature can be exploited to achieve high selectivity in various transformations.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho, para-director. However, with both ortho positions blocked, electrophilic attack is overwhelmingly directed to the para position (C4). This makes the molecule an excellent substrate for regioselective para-functionalization.

Caption: Regioselectivity in Electrophilic Aromatic Substitution (EAS).

N-Functionalization Reactions

Direct alkylation or acylation at the nitrogen center is significantly retarded due to steric hindrance. This low reactivity can be advantageous, preventing unwanted side reactions in complex syntheses. When N-functionalization is desired, forcing conditions, such as the use of highly reactive electrophiles or initial deprotonation with a strong base (e.g., n-butyllithium) to form the more nucleophilic anilide, are typically required.[6]

Applications in Ligand Synthesis

The most prominent application of this and related hindered anilines is in the synthesis of bulky ligands for transition-metal catalysis. The steric bulk can create a specific coordination pocket around the metal center, enhancing catalytic selectivity (e.g., enantioselectivity or regioselectivity) and often increasing catalyst stability by preventing bimolecular decomposition pathways.[7]

Recommended Synthetic Protocol: Friedel-Crafts Alkylation

A reliable method for the laboratory-scale synthesis of this compound is the Friedel-Crafts alkylation of m-toluidine using tert-butyl chloride and a Lewis acid catalyst.[8][9]

Causality of Experimental Choices:

-

Lewis Acid (AlCl₃): Aluminum chloride is used to generate the highly electrophilic tert-butyl carbocation from tert-butyl chloride, which is necessary to overcome the activation barrier for electrophilic aromatic substitution.[9][10]

-

Solvent (Dichloromethane): An inert solvent like DCM is used to dissolve the reactants without participating in the reaction.

-

Low Temperature: The initial reaction is conducted at low temperature (0-5 °C) to control the exothermic reaction rate and minimize potential side reactions.[11]

-

Aqueous Workup: The reaction is quenched with ice/water to destroy the catalyst and protonate the product, followed by basification to deprotonate the anilinium salt, allowing for extraction into an organic solvent.

Step-by-Step Methodology

Sources

- 1. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cerritos.edu [cerritos.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 2-tert-Butyl-6-methylaniline

An In-depth Technical Guide to the Physical Properties of 2-tert-Butyl-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aniline derivative, is a compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a bulky tert-butyl group and a methyl group ortho to the amine, imparts specific steric and electronic properties that make it a valuable building block for synthesizing complex molecules, including pharmaceuticals and specialty chemicals. The steric hindrance around the amino group, in particular, influences its reactivity and physical properties in predictable yet crucial ways. This guide provides a comprehensive overview of the core , offering both established data and standardized protocols for its characterization.

General and Physicochemical Properties

The fundamental identifiers and physical characteristics of this compound are crucial for its handling, application, and characterization in a laboratory setting. These properties are dictated by its molecular structure and the interplay of intermolecular forces.

Compound Identification

A clear identification of the compound is the first step in any scientific endeavor.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-tert-Butyl-o-toluidine, 2-Methyl-6-tert-butylaniline | [1][2] |

| CAS Number | 13117-94-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| InChIKey | GWIUAENVORNODL-UHFFFAOYSA-N | [1][2] |

Core Physical Properties

The physical state and constants of a compound are foundational to its application in research and development. This compound is a liquid under standard conditions, a characteristic stemming from its molecular weight and substitution pattern, which prevent efficient packing into a solid crystal lattice at room temperature.

| Property | Value | Significance & Expert Insights | Source(s) |

| Appearance | Pale yellow to brown clear liquid | The color can indicate purity; darker coloration may suggest the presence of oxidized impurities. It is noted to be air-sensitive. | [3][5] |

| Physical State | Liquid | Its liquid state at ambient temperature is convenient for many solution-phase reactions. | [5] |

| Density | 0.96 g/mL (Specific Gravity) | Being slightly less dense than water, it will form the upper layer in an immiscible mixture. This is typical for many substituted aromatic compounds. | [5] |

| Refractive Index (n20/D) | 1.54 | This value is useful for rapid, non-destructive purity assessment of a liquid sample. | [5] |

| Boiling Point | Data not available. (For 2-tert-butylaniline: 123-124 °C at 17 mmHg) | The boiling point is expected to be elevated due to its molecular weight. The bulky tert-butyl group can reduce the efficiency of intermolecular hydrogen bonding compared to less hindered anilines, but van der Waals forces are significant. The boiling point of the closely related compound 2-tert-butylaniline provides a reasonable estimate. | |

| Melting Point | Not applicable (Liquid at STP). (For 2-tert-butylaniline: -60 °C) | The compound's freezing point is well below 0 °C, which is consistent with its asymmetrically substituted structure that hinders crystallization. | [5] |

Solubility Profile

The solubility of this compound is governed by its molecular structure, which possesses both a large, nonpolar aromatic ring with alkyl substituents and a polar amino (-NH₂) group. The bulky hydrophobic regions dominate its behavior, leading to poor solubility in polar protic solvents like water. Conversely, it is readily soluble in common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large hydrophobic surface area of the tert-butyl and methyl-substituted benzene ring outweighs the hydrophilic nature of the single amino group. |

| Ethanol / Methanol | Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the amine. |

| Diethyl Ether | Soluble | As a nonpolar aprotic solvent, ether effectively solvates the hydrophobic body of the molecule. |

| Acetone | Soluble | Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, allowing it to dissolve a wide range of organic compounds. |

| Toluene / Benzene | Soluble | "Like dissolves like"; the aromatic nature of these solvents allows for favorable π-stacking interactions with the aniline's benzene ring. |

| 5% Aqueous HCl | Soluble | The basic amino group is protonated by the acid to form an anilinium chloride salt, which is ionic and therefore water-soluble. This is a key property for purification via acid-base extraction.[6] |

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure.

Mass Spectrometry

Mass spectrometry data for this compound reveals a distinct fragmentation pattern useful for its identification.

-

Molecular Ion (M⁺): A peak is observed at an m/z of 163, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: Significant peaks are noted at m/z 148 and 120.[1]

-

m/z 148: This corresponds to the loss of a methyl radical (-CH₃, mass 15) from the parent ion, a classic fragmentation pathway for molecules containing a tert-butyl group.

-

m/z 120: This fragment likely arises from further rearrangement or fragmentation of the m/z 148 ion.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, which is typically analyzed as a neat liquid, the following characteristic absorption bands are expected:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) due to the C-H bonds in the tert-butyl and methyl groups.

-

C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring vibration of the -NH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy gives detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons (which may be broad), the singlet for the nine equivalent protons of the tert-butyl group, and the singlet for the three protons of the methyl group.

-

¹³C NMR: The carbon NMR would show unique signals for each carbon atom in the distinct chemical environments of the molecule, including the four carbons of the tert-butyl group, the methyl carbon, and the six aromatic carbons.

Experimental Protocols

To ensure data integrity and reproducibility, physical properties should be determined using standardized, validated methods. The following protocols are based on internationally recognized guidelines.

Determination of Boiling Point (Adapted from OECD Guideline 103)

This protocol uses the Siwoloboff method, which is suitable for small sample quantities.[7][8][9]

Objective: To determine the boiling temperature of this compound at atmospheric pressure.

Apparatus:

-

Heating bath (e.g., oil bath) with a magnetic stirrer and heater.

-

Standard boiling tube.

-

Calibrated thermometer (0-250 °C).

-

Melting point capillary, sealed approximately 1 cm from one end.

-

Beaker or flask to serve as the heating vessel.

Procedure:

-

Sample Preparation: Add 2-3 mL of this compound into the boiling tube.

-

Capillary Insertion: Place the melting point capillary into the boiling tube with the open end downwards, ensuring the sealed end is above the liquid surface.

-

Assembly: Suspend the boiling tube in the heating bath. Position the thermometer such that its bulb is level with the middle of the liquid sample.

-

Heating: Begin heating the bath at a rate of approximately 3-5 °C per minute, with continuous stirring to ensure uniform temperature distribution.

-

Observation: As the temperature approaches the boiling point, a fine stream of bubbles will begin to emerge from the open end of the inverted capillary.

-

Equilibration: Continue heating until a vigorous and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the bath to cool slowly (approx. 2-3 °C per minute).

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to rise into the capillary tube. Record this temperature.

-

Replication: Repeat the procedure at least two more times with fresh samples to ensure accuracy. Report the mean value.

Determination of Solubility Profile

This qualitative protocol provides a systematic approach to assessing solubility in various solvents.[10][11]

Objective: To determine the solubility of this compound in water, 5% HCl, and common organic solvents.

Apparatus:

-

Small test tubes (13x100 mm).

-

Graduated pipettes or micropipettes.

-

Vortex mixer.

-

pH paper.

Procedure:

-

Sample Preparation: In separate, labeled test tubes, place 25 mg (or approx. 25 µL) of this compound.

-

Solvent Addition: To each test tube, add 0.75 mL of a single solvent (e.g., deionized water, 5% HCl, ethanol, diethyl ether, toluene) in three 0.25 mL portions.

-

Mixing: After each addition, cap and vigorously mix the test tube using a vortex mixer for 30 seconds.

-

Observation: After mixing, visually inspect the solution. A compound is considered "soluble" if no solid particles or liquid droplets of the solute are visible, resulting in a clear, homogeneous solution.

-

Acid-Base Test (for Water Tube): If the compound appears insoluble in water, proceed to the 5% HCl test. If it is soluble in 5% HCl, this confirms its basic nature. The formation of a salt increases its aqueous solubility.

-

Record Results: Classify the compound as "soluble" or "insoluble" for each solvent tested.

Conclusion

The are a direct consequence of its sterically hindered aromatic amine structure. It is a pale yellow, low-density liquid that is insoluble in water but soluble in organic solvents and aqueous acid. While specific boiling and melting points require precise experimental determination, its characteristics are well-aligned with those of similar substituted anilines. The spectroscopic and physical data provided in this guide serve as a robust foundation for researchers utilizing this versatile compound in their work.

References

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Essem Compliance, Physical chemical testing studies. URL: [Link]

-

ResearchGate, How to determine the solubility of a substance in an organic solvent? URL: [Link]

-

Unknown, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]

-

Scribd, Procedure For Determining Solubility of Organic Compounds. URL: [Link]

-

EUROLAB, OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. URL: [Link]

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

OECD (2023), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

OECD (2008), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Wikipedia, OECD Guidelines for the Testing of Chemicals. URL: [Link]

-

Unknown, Classification of organic compounds by solubility. URL: [Link]

-

Analytice, OECD n°102: Melting point/Melting interval. URL: [Link]

-

Cengage Learning, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL: [Link]

-

Regulations.gov, STUDY TITLE. URL: [Link]

-

National Center for Biotechnology Information, PubChem Compound Summary for CID 83155, this compound. URL: [Link]

-

NIST, this compound in NIST WebBook, SRD 69. URL: [Link]

Sources

- 1. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 13117-94-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. scribd.com [scribd.com]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

spectroscopic data for 2-tert-Butyl-6-methylaniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-tert-Butyl-6-methylaniline

Introduction

This compound, also known as 6-tert-Butyl-o-toluidine, is an organic compound with the chemical formula C₁₁H₁₇N.[1][2] Its structure features a sterically hindered aniline ring, substituted with a bulky tert-butyl group and a methyl group ortho to the amino functionality. This steric hindrance imparts unique chemical properties, making it a valuable intermediate in the synthesis of specialized ligands, catalysts, and other complex organic molecules. Accurate characterization of this compound is paramount for its use in research and development, and spectroscopic techniques provide the definitive means for structural elucidation and purity assessment.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will not only present the data but also delve into the underlying principles and experimental considerations that justify the interpretation, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before interpreting its spectral data. The spatial arrangement of atoms and functional groups directly influences the spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and infer the chemical environment of each atom.

¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Apply a 90° pulse angle.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Multiplet | 2H | Aromatic H (H-3, H-5) |

| ~6.7-6.9 | Multiplet | 1H | Aromatic H (H-4) |

| ~3.8 (variable) | Broad Singlet | 2H | -NH₂ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

Note: Specific chemical shifts can vary slightly based on solvent and instrument.

Interpretation and Causality

-

Aromatic Protons (δ 7.0-7.2 and 6.7-6.9): The three protons on the benzene ring appear as multiplets in the aromatic region. Their complex splitting patterns arise from coupling to each other.

-

Amine Protons (δ ~3.8): The two protons of the amino group typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. The lack of sharp splitting is also a consequence of this exchange and quadrupole broadening from the nitrogen atom.

-

Methyl Protons (δ ~2.2): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.

-

tert-Butyl Protons (δ ~1.4): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the C-C single bonds. This high degree of equivalence results in a single, intense singlet signal in the upfield (aliphatic) region of the spectrum.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Acquisition Parameters:

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width to cover the full carbon chemical shift range (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Processing: Similar to ¹H NMR, process the data with Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~144 | C-NH₂ |

| ~138 | C-C(CH₃)₃ |

| ~128 | Aromatic CH |

| ~126 | Aromatic C-CH₃ |

| ~122 | Aromatic CH |

| ~119 | Aromatic CH |

| ~34 | -C (CH₃)₃ (quaternary) |

| ~30 | -C(C H₃)₃ |

| ~18 | Ar-C H₃ |

Note: Data derived from typical values and publicly available spectra. Specific assignments may require advanced 2D NMR techniques for unambiguous confirmation.[1]

Interpretation and Causality

-

Aromatic Carbons (δ 119-144): The six carbons of the benzene ring appear in the downfield region. The carbons directly attached to the electron-donating amino group and the alkyl groups (C-NH₂, C-C(CH₃)₃, C-CH₃) are shifted to different extents compared to the carbons bearing a hydrogen atom.

-

tert-Butyl Carbons (δ ~34 and ~30): The spectrum shows two signals for the tert-butyl group. The quaternary carbon (bonded to the ring) appears around 34 ppm, while the three equivalent methyl carbons appear as a single, more intense peak around 30 ppm.

-

Methyl Carbon (δ ~18): The carbon of the methyl group attached to the ring appears in the upfield aliphatic region, consistent with a typical sp³-hybridized carbon in this environment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument should be recorded first and automatically subtracted from the sample spectrum.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H (tert-butyl, methyl) |

| ~1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

Data sourced from the NIST Chemistry WebBook and PubChem.[1][3]

Interpretation and Causality

-

N-H Vibrations: The most diagnostic peaks for this molecule are in the 3400-3500 cm⁻¹ region. A primary amine (-NH₂) will characteristically show two distinct peaks: one for the asymmetric N-H stretch and one for the symmetric N-H stretch. The presence of these two bands is a definitive indicator of the -NH₂ group. The N-H bending vibration around 1620 cm⁻¹ further confirms this assignment.[4]

-

C-H Stretching: The spectrum is divided into two C-H stretching regions. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the aromatic ring). The strong, intense peaks below 3000 cm⁻¹ are due to the numerous sp³-hybridized C-H bonds in the tert-butyl and methyl groups.

-

Aromatic C=C Stretching: Multiple sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring, confirming the presence of the aromatic core.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or methanol). Inject a small volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺˙) which is often unstable and undergoes fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Summary: Key Mass Fragments

| Mass-to-Charge (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - C₃H₇]⁺ | Loss of a propyl radical (rearrangement) |

| 106 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

Data sourced from the NIST Mass Spectrometry Data Center.[1][5]

Interpretation and Causality

-

Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound is 163, consistent with the formula C₁₁H₁₇N.[3][5]

-

Fragmentation - Loss of Methyl (m/z 148): The most common initial fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, mass 15) to form a stable tertiary carbocation. The peak at m/z 148 (163 - 15) is a strong indicator of the tert-butyl substituent.[4]

-

Fragmentation - Loss of tert-Butyl (m/z 106): While less common as the initial step, the loss of the entire tert-butyl radical (•C₄H₉, mass 57) can also occur, leading to a fragment at m/z 106 (163 - 57).

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on its GHS classification, the compound presents several hazards.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[6][7]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7]

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the C-H framework, IR identifies key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable standard for researchers and scientists, ensuring the identity and purity of this compound in drug development and chemical synthesis applications.

References

-

Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: this compound - IR Spectrum Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound - Mass Spectrum Source: NIST Chemistry WebBook URL: [Link]

Sources

2-tert-Butyl-6-methylaniline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-tert-Butyl-6-methylaniline in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₁H₁₇N), a key intermediate in various organic synthesis applications, including pharmaceuticals and specialty chemicals.[1] We delve into the molecular properties governing its solubility, offering a predictive profile across a range of common organic solvents. This document combines theoretical principles with a practical, field-proven experimental protocol for accurate solubility determination. The methodologies and insights are tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior in solution.

Introduction: Understanding this compound

This compound, also known as 6-tert-Butyl-o-toluidine (CAS No: 13117-94-7), is an aromatic amine characterized by a sterically hindered structure.[2][3] The aniline core is substituted with a bulky tert-butyl group and a methyl group at the ortho positions relative to the amino group (-NH₂).

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₇N[2]

-

Molecular Weight: 163.26 g/mol [2]

-

Appearance: Pale yellow liquid[4]

-

Specific Gravity: 0.96 g/cm³[4]

-

Structure: The molecule possesses a significant nonpolar character due to the benzene ring and alkyl substituents, while the amino group introduces a site for polarity and hydrogen bonding.[5]

This unique structure, particularly the steric hindrance around the nitrogen atom, dictates its reactivity and physical properties, most notably its solubility. A thorough understanding of its solubility is paramount for reaction optimization, product purification, formulation development, and process scale-up.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] For this compound, the interplay of the following forces determines its solubility profile:

-

Van der Waals Forces: The large, nonpolar surface area of the tert-butyl group and the benzene ring leads to strong London dispersion forces. These forces are dominant in interactions with nonpolar solvents like hydrocarbons and aromatic solvents.[8]

-

Dipole-Dipole Interactions: The amino group creates a molecular dipole, allowing for interactions with other polar molecules such as ketones and esters.

-

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, and the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. This is a key interaction in protic solvents like alcohols. However, the solubility in water is limited because the large hydrophobic part of the molecule dominates over the single polar amino group.[5]

-

Steric Hindrance: The bulky ortho-substituents can physically obstruct solvent molecules from effectively solvating the polar amino group, potentially reducing solubility in highly structured solvents compared to less hindered anilines.[9]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Highly Soluble | Strong van der Waals forces and potential π-π stacking between the aniline's benzene ring and the aromatic solvent lead to excellent compatibility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents have moderate polarity and can effectively solvate the entire molecule. Similar sterically hindered anilines show high solubility in these solvents.[9] |

| Ethers | Diethyl Ether, THF | Highly Soluble | Ethers are effective at solvating nonpolar compounds and can also act as hydrogen bond acceptors for the -NH₂ group.[5] |

| Ketones | Acetone, MEK | Soluble | The polarity of the ketone's carbonyl group allows for dipole-dipole interactions, while the alkyl chains are compatible with the nonpolar regions of the aniline. |

| Alcohols | Methanol, Ethanol, IPA | Soluble | Alcohols can engage in hydrogen bonding with the amino group and solvate the alkyl portions. Solubility may decrease slightly with longer-chain alcohols.[5][10] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate offers a balance of polar (ester group) and nonpolar (alkyl chains) characteristics, making it a good solvent. |

| Aprotic Polar Solvents | DMF, DMSO | Soluble | These highly polar solvents can effectively solvate the polar -NH₂ group, though the large nonpolar moiety may limit miscibility compared to smaller amines. |

| Nonpolar Aliphatics | Hexane, Heptane | Sparingly Soluble | While nonpolar, the dispersion forces may not be sufficient to overcome the crystal lattice energy (if solid) or the solute's own intermolecular forces without a contribution from polarity. |

| Water | H₂O | Insoluble | The large, hydrophobic C₁₁H₁₇- portion of the molecule overwhelmingly dominates the single polar amino group, resulting in very poor water solubility, a common trait for higher amines.[5] |

Disclaimer: This table is a predictive guide based on established chemical principles. Experimental verification is essential for precise quantitative data.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute at a constant temperature.

Core Principle: A surplus of the solute is agitated in the solvent at a specified temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.[11]

Step-by-Step Methodology:

-

Preparation (System Validation):

-

Accurately weigh approximately 1-2 g of this compound into several 20 mL glass vials.

-

Using a calibrated pipette, add 10 mL of the chosen organic solvent to each vial. This creates a slurry with excess solute, which is critical for ensuring saturation.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. A 48-hour study is recommended to confirm that equilibrium has been reached (i.e., solubility values at 24 and 48 hours are statistically identical).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to remain in the temperature bath without agitation for at least 2 hours to let undissolved material settle.

-

Carefully draw the supernatant using a glass syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean, pre-weighed collection vial. This filtration step is crucial to remove all particulate matter.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Calculate the solubility using the recorded weights.

-

Alternative Analysis: For volatile solutes or when higher precision is needed, quantitative techniques like HPLC or GC with a pre-established calibration curve are preferred.

-

Visualization of Experimental Workflow:

Conclusion

This compound exhibits a solubility profile characteristic of a large, sterically hindered aromatic amine. It is highly soluble in a wide array of common organic solvents, including aromatic hydrocarbons, ethers, and halogenated solvents, due to its significant nonpolar character. Its solubility in polar solvents like alcohols is moderate, facilitated by hydrogen bonding. As expected, it is virtually insoluble in water. For any application requiring precise solution concentrations, the predictive data in this guide should be supplemented with rigorous experimental determination using a validated method such as the isothermal shake-flask protocol detailed herein.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.

- 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022, July 4). Chemistry LibreTexts.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound | C11H17N | CID 83155. (n.d.). PubChem.

- Black, S. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Chemistry LibreTexts.

- Solubility 3 Temperature dependence of aqueous solubility. (2020, November 12). YouTube.

- Why does the solubility of gases increase with temperature in an organic solvent?. (2018, February 6). Quora.

- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.

- This compound. (n.d.). NIST WebBook.

- 2-Butyl-6-methylaniline | C11H17N | CID 18957402. (n.d.). PubChem.

- 2,4,6-Tri-tert-butyl-N-methylaniline 95 4566-64-7. (n.d.). Sigma-Aldrich.

- 2,4-DI(TERT-BUTYL)

- What factors affect solubility?. (2022, April 18).

- Aniline - Solubility of Things. (n.d.).

- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.

- 2,4,6-TRI-TERT-BUTYL-N-METHYLANILINE | 4566-64-7. (2025, January 27). ChemicalBook.

- The Solubility of Aniline. (2022, November 18). ChemicalBook.

- SAFETY DATA SHEET. (2024, March 8). Sigma-Aldrich.

- SAFETY D

- Amines. (n.d.). NCERT.

- Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%. (2024, February 18). Smolecule.

- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (n.d.).

- This compound 13117-94-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 4566-64-7 | 2,4,6-Tri-tert-butyl-N-methylaniline. (n.d.). ChemScene.

- This compound, 5ML - M0763-5ML. (n.d.). Lab Pro Inc.

- Preparation method of 2-chloro-6-methylaniline. (n.d.).

- 2-(Tert-butyl)-4-methylaniline | C11H17N | CID 520407. (n.d.). PubChem.

- 35532-73-1(2,4-DI(TERT-BUTYL)-6-METHYLANILINE) Product Description. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. labproinc.com [labproinc.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.ws [chem.ws]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Electronic Properties of Sterically Hindered Anilines

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how molecular structure dictates electronic properties is paramount. This guide provides a deep dive into the fascinating world of sterically hindered anilines, a class of molecules whose unique characteristics are increasingly leveraged in modern synthetic and medicinal chemistry. We will move beyond textbook definitions to explore the intricate interplay of steric bulk and electronic behavior, offering both theoretical insights and practical, field-proven methodologies for their study and application.

The Unique Nature of Sterically Hindered Anilines: A Paradigm of Push and Pull

Aniline, with its amino group directly attached to a benzene ring, represents a fundamental scaffold in organic chemistry. The nitrogen's lone pair of electrons can delocalize into the aromatic π-system, a resonance effect that significantly influences its basicity, nucleophilicity, and redox properties. However, when bulky substituents are introduced at the ortho (2 and 6) positions of the aniline ring, a fascinating interplay of electronic and steric effects emerges.

These bulky groups, such as isopropyl or tert-butyl moieties, create a sterically congested environment around the nitrogen atom. This steric hindrance forces a geometric distortion of the amino group, causing it to twist out of the plane of the aromatic ring. This deviation from planarity disrupts the optimal overlap between the nitrogen's lone pair orbital and the ring's π-system, a phenomenon known as steric inhibition of resonance.

This disruption has profound consequences on the electronic properties of the molecule:

-

Increased Basicity: By preventing the delocalization of the nitrogen's lone pair into the ring, steric hindrance makes these electrons more available for protonation. Consequently, sterically hindered anilines are generally more basic (have higher pKa values) than their non-hindered counterparts.

-

Reduced Nucleophilicity: While the lone pair is more available, the steric bulk physically obstructs the approach of electrophiles to the nitrogen atom. This makes sterically hindered anilines less nucleophilic than would be predicted based on their basicity alone.

-

Altered Redox Potentials: The disruption of conjugation also affects the energy levels of the molecular orbitals. This, in turn, modifies the ease with which the aniline can be oxidized, leading to changes in its redox potential.

This duality of enhanced basicity and diminished nucleophilicity makes sterically hindered anilines unique reagents and building blocks in organic synthesis and drug design.

Quantifying the Impact: A Data-Driven Look at Electronic Properties

To truly appreciate the impact of steric hindrance, it is essential to examine quantitative data. The following tables summarize key electronic properties for a series of anilines with increasing steric bulk around the amino group.

Table 1: Basicity (pKa) of Selected Anilines

| Compound | Substituents | pKa of Conjugate Acid | Reference(s) |

| Aniline | None | 4.6 | [1][2] |

| 2,6-Dimethylaniline | 2,6-di-CH₃ | 3.95 | [3] |

| 2,6-Diisopropylaniline | 2,6-di-CH(CH₃)₂ | ~3.5 (estimated) | |

| N,N,2,6-Tetramethylaniline | 2,6-di-CH₃, N,N-di-CH₃ | 6.95 | [1] |

Table 2: Oxidation Potentials of Selected Anilines

| Compound | Substituents | Oxidation Potential (Epa vs. SHE) | Solvent/Electrolyte | Reference(s) |

| Aniline | None | +0.87 V | 25% IPA/buffer | [4][5] |

| 2-Methylaniline | 2-CH₃ | +0.83 V | 25% IPA/buffer | [4] |

| 2,6-Dimethylaniline | 2,6-di-CH₃ | +0.78 V | Acetonitrile | [6] |

| 2,4,6-Trimethylaniline | 2,4,6-tri-CH₃ | +0.72 V | Acetonitrile | [6] |

These data clearly illustrate that increasing alkyl substitution, particularly at the ortho positions, generally leads to a decrease in the oxidation potential, making the aniline easier to oxidize. This is a direct consequence of the steric hindrance pushing the amino group out of the plane of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Experimental Characterization: Protocols for the Modern Lab

A thorough understanding of the electronic properties of sterically hindered anilines requires robust experimental characterization. The following sections provide detailed protocols for key techniques.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a powerful tool for observing the effects of steric hindrance on the electronic structure of anilines. The disruption of conjugation between the amino group and the aromatic ring leads to characteristic changes in the absorption spectrum.

Protocol: UV-Vis Spectroscopic Analysis of a Sterically Hindered Aniline

Objective: To determine the absorption spectrum of a sterically hindered aniline and compare it to a non-hindered analogue to observe the effects of steric inhibition of resonance.

Materials:

-

Sterically hindered aniline (e.g., 2,6-diisopropylaniline)

-

Non-hindered aniline (e.g., aniline or 4-tert-butylaniline)

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the hindered and non-hindered anilines in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for the final measurement is 0.01-0.05 mM.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.

-

Run a baseline correction or "zero" the instrument with the solvent.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution before filling it.

-

Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all prepared solutions of both the hindered and non-hindered anilines.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each compound.

-

Compare the λmax and the overall shape of the spectra for the hindered and non-hindered anilines. A hypsochromic (blue) shift in the λmax for the hindered aniline is indicative of steric inhibition of resonance.[7]

-

Cyclic Voltammetry: Mapping the Redox Landscape

Cyclic voltammetry (CV) is an indispensable technique for investigating the redox properties of molecules. For sterically hindered anilines, CV can provide quantitative data on their oxidation potentials and the stability of the resulting radical cations.

Protocol: Cyclic Voltammetry of a Sterically Hindered Aniline in a Non-Aqueous Solvent

Objective: To determine the oxidation potential of a sterically hindered aniline and assess the reversibility of the oxidation process.

Materials:

-

Sterically hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)

-

Anhydrous, degassed non-aqueous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (as an internal standard)

-

Potentiostat with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Voltammetry cell

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

-

-

Solution Preparation:

-

In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a ~1 mM solution of the sterically hindered aniline in the electrolyte solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Set the parameters on the potentiostat:

-

Scan rate (e.g., 100 mV/s)

-

Potential window (e.g., from 0 V to +1.5 V vs. the reference electrode)

-

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Internal Standard Measurement:

-

Add a small amount of ferrocene to the solution to achieve a concentration similar to the analyte.

-

Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) for the oxidation of the aniline.

-

If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process may be reversible or quasi-reversible.

-

Calculate the half-wave potential (E₁/₂) for the Fc/Fc⁺ couple: E₁/₂ = (Epa + Epc) / 2.

-

Report the oxidation potential of the aniline relative to the Fc/Fc⁺ couple, which provides a solvent-independent reference.[8]

-

Computational Modeling: Unveiling the Structural and Electronic Nuances

Density Functional Theory (DFT) and other computational methods provide invaluable insights into the electronic structure of sterically hindered anilines, complementing experimental data. These calculations can quantify the degree of nitrogen pyramidalization, visualize molecular orbitals, and predict electronic properties.

A key parameter to consider is the C-C-N-H dihedral angle, which quantifies the extent to which the amino group is twisted out of the plane of the aromatic ring. For aniline, this angle is close to 0°, indicating a planar or near-planar geometry that maximizes resonance. In contrast, for a highly hindered aniline like 2,4,6-tri-tert-butylaniline, this angle is significantly larger, indicating a more pyramidalized nitrogen atom.[9] This pyramidalization is a direct consequence of the steric repulsion between the ortho-substituents and the amino group.

Computational studies can also be used to calculate the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy generally correlates with a lower oxidation potential. For sterically hindered anilines, the disruption of resonance leads to a destabilization (increase in energy) of the HOMO, which is consistent with the experimentally observed lower oxidation potentials.[8]

Caption: Relationship between steric hindrance and electronic properties.

Applications in Drug Development: The Strategic Advantage of Hindered Anilines

The unique electronic properties of sterically hindered anilines make them valuable scaffolds in drug design. While simple anilines can be susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to potentially toxic metabolites, the steric bulk in hindered anilines can shield the nitrogen atom from such metabolic pathways, improving the drug's safety profile.[10][11][12]

Furthermore, the modulated basicity and nucleophilicity of these compounds can be fine-tuned to optimize interactions with biological targets. The use of a sterically hindered aniline can introduce a level of conformational restriction that may enhance binding affinity and selectivity.

A notable example is the use of 2,6-diisopropylaniline in the synthesis of various active pharmaceutical ingredients (APIs).[10][11][13] Its steric bulk is crucial for directing reactions and stabilizing intermediates, and the resulting anilide or imine moieties in the final drug molecule can exhibit improved metabolic stability.

Caption: Role of hindered anilines in drug optimization.

By understanding and harnessing the unique electronic properties of sterically hindered anilines, researchers and drug development professionals can unlock new avenues for the design of safer, more effective therapeutics. This guide has provided a framework for this understanding, grounded in both fundamental principles and practical, actionable protocols.

References

- Understanding 2,6-Diisopropylaniline: Applications in Pharmaceuticals and Beyond. (URL not available)

-

Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - The Royal Society of Chemistry. (2017-02-07). [Link]

-

Aqueous oxidation potentials (298 K, V relative to NHE) for substituted anilinesa. [Link]

-

(PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - ResearchGate. (2017-02-10). [Link]

-

Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

- CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google P

-

The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? - Quora. (2018-10-30). [Link]

-

2,6-Diisopropylaniline - Wikipedia. [Link]

-

UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS - ResearchGate. [Link]

-

Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? - Quora. (2024-10-12). [Link]

-

Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline? - Quora. (2017-12-27). [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (2020-02-25). [Link]

-

The Spectrum of Aniline Violet in presence of different solvents. - ResearchGate. [Link]

-

The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. (2021-04-05). [Link]

-

UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). - ResearchGate. [Link]

-

From Neutral Aniline to Aniline Trication: A Computational and Experimental Study | Request PDF - ResearchGate. [Link]

-

3 - Organic Syntheses Procedure. [Link]

- The Chemical Versatility of 2,4,6-Tri-tert-butylaniline: Properties, Synthesis, and Market Insights. (URL not available)

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 9. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-6-methylaniline Precursors

This guide provides a comprehensive overview of the primary synthetic routes for obtaining precursors to 2-tert-Butyl-6-methylaniline, a key intermediate in the production of various agrochemicals and pharmaceuticals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, practical application, and adherence to scientific integrity.

Introduction: The Significance of this compound

This compound is a sterically hindered aniline derivative of significant industrial interest. Its structure, featuring a bulky tert-butyl group and a methyl group ortho to the amine, imparts unique properties to the molecules it is incorporated into. The synthesis of this compound relies on the efficient and selective preparation of its precursors. This guide will explore the two predominant strategies for precursor synthesis: the direct alkylation of o-toluidine and a multi-step approach involving the functionalization of a substituted benzene ring.

Direct ortho-Alkylation of o-Toluidine: An Atom-Economical Approach

The most direct route to this compound involves the selective tert-butylation of o-toluidine (2-methylaniline)[1][2]. This approach is favored in industrial settings due to its high atom economy. The primary challenge lies in achieving high regioselectivity for the introduction of the tert-butyl group at the vacant ortho position relative to the amino group, while minimizing side reactions such as N-alkylation and polyalkylation.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of organic synthesis, can be employed for the tert-butylation of o-toluidine.[3][4][5][6][7] This electrophilic aromatic substitution is typically catalyzed by Lewis acids.

Mechanism: The reaction is initiated by the formation of a tert-butyl carbocation from a suitable precursor, such as isobutylene or tert-butyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This electrophile then attacks the electron-rich aromatic ring of o-toluidine. The ortho- and para-directing effects of the amino and methyl groups, along with steric hindrance, favor substitution at the vacant ortho position.

Experimental Protocol: Friedel-Crafts tert-Butylation of o-Toluidine

Materials:

-

o-Toluidine

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of o-toluidine in anhydrous DCM at 0 °C under an inert atmosphere, slowly add anhydrous AlCl₃.

-

Allow the mixture to stir for 15 minutes.

-

Add tert-butyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Catalytic Alkylation with Aluminum Anilide

For enhanced ortho-selectivity, particularly in industrial applications, aluminum anilide catalysts are employed.[8] These catalysts are typically formed in situ by reacting the starting aniline with an aluminum source.

Reaction Principle: The aluminum anilide catalyst facilitates the ortho-alkylation of anilines with olefins, such as isobutylene, at elevated temperatures and pressures.[8] This method often provides higher yields of the desired 2,6-disubstituted product compared to classical Friedel-Crafts conditions. A Chinese patent describes a similar process for the synthesis of 2-methyl-6-ethylaniline using triethyl aluminum as a catalyst with ethene, highlighting the industrial relevance of this approach.[9]

Illustrative Workflow: ortho-Alkylation using Aluminum Anilide Catalyst

Caption: Formation of the aluminum anilide catalyst and subsequent ortho-alkylation.

Alkylation using Zeolites and other Solid Acids

Zeolites and other solid acid catalysts offer a more sustainable alternative to traditional Lewis acids, as they are often reusable and can be integrated into continuous flow processes.[10] The alkylation of o-toluidine with methanol over acidic zeolites has been studied, though this primarily leads to C-methylation to form xylidines.[11] However, the principle can be extended to tert-butylation using appropriate alkylating agents like methyl tert-butyl ether (MTBE). A patent describes the synthesis of 2-tert-butylaniline using a phosphotungstic acid/HZSM-5 catalyst with MTBE as the alkylating agent.[12]

Multi-Step Synthesis via Functionalization of a Substituted Benzene Ring

This strategy provides greater control over regioselectivity by building the desired substitution pattern through a sequence of reactions. A common approach involves the nitration of a suitable precursor, followed by reduction of the nitro group.

Nitration of 4-tert-Butylanisole

One plausible multi-step route begins with 4-tert-butylanisole.[13][14] The methoxy group is a strong activating and ortho-, para-directing group, while the tert-butyl group is also ortho-, para-directing. Nitration of this substrate would be expected to occur at a position ortho to the methoxy group.

Reaction Pathway: Synthesis from 4-tert-Butylanisole

Caption: A potential multi-step synthesis starting from 4-tert-butylanisole.

Experimental Protocol: Nitration of an Aromatic Ether

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylanisole in dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the anisole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-product.

-

Purify by column chromatography or recrystallization.

The subsequent reduction of the nitro group can be achieved using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). Further steps would be required to introduce the methyl group at the desired position.

Data Summary: Comparison of Synthetic Parameters

| Method | Starting Material | Alkylating Agent | Catalyst | Typical Conditions | Key Advantages |

| Friedel-Crafts Alkylation | o-Toluidine | tert-Butyl chloride/Isobutylene | AlCl₃, FeCl₃ | Low temperature (0 °C to RT) | Readily available reagents |

| Catalytic Alkylation | o-Toluidine | Isobutylene | Aluminum Anilide | High temperature and pressure | High ortho-selectivity |

| Solid Acid Catalysis | o-Toluidine | MTBE | Zeolites (e.g., HZSM-5) | Elevated temperature | Catalyst reusability, continuous flow potential |

| Multi-step Synthesis | 4-tert-Butylanisole | N/A (Functionalization) | N/A | Varies with each step | High regiochemical control |

Conclusion

The synthesis of precursors for this compound can be effectively achieved through two primary strategies. The direct alkylation of o-toluidine offers an atom-economical and industrially viable route, with catalyst choice being critical for achieving the desired ortho-selectivity. Multi-step synthetic sequences, while more complex, provide a higher degree of control over the final substitution pattern. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the required purity of the final product. Further research into novel catalytic systems, particularly those employing earth-abundant metals and recyclable solid acids, will continue to enhance the efficiency and sustainability of these important chemical transformations.

References

- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of o-toluidine with methanol over acidic zeolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Retrieved from [Link]

-

Scite.ai. (n.d.). Catalytic Alkylation of Aniline with Methanol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). 2-Methylaniline (o-Toluidine). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

Sources

- 1. o-Toluidine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]